molecular formula C8H11NO3S B13596333 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13596333
M. Wt: 201.25 g/mol
InChI Key: ZEIDMQAQINNSAJ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a methyl group, making it a unique derivative of thiophene-based amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-methylthiophene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process can be scaled up by employing efficient purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The thiophene ring can participate in substitution reactions, where functional groups are introduced or replaced. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated thiophene rings.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO3S/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12)

InChI Key

ZEIDMQAQINNSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(C(=O)O)N)O

Origin of Product

United States

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